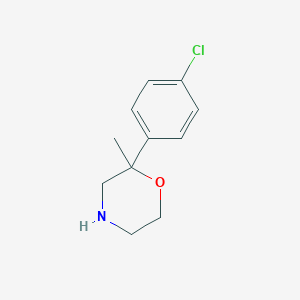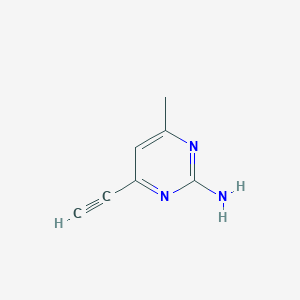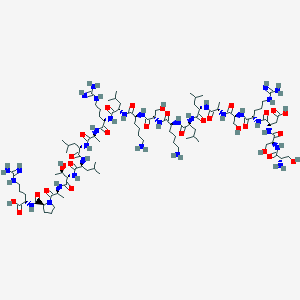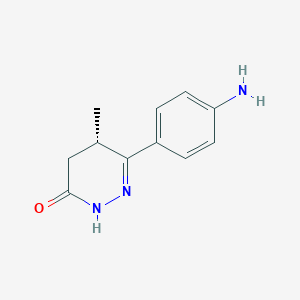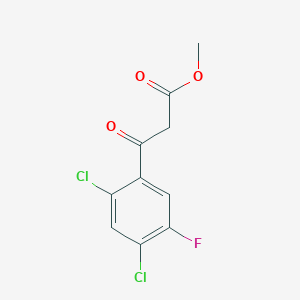
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate is a chemical compound that belongs to the family of oxoesters. It is a white crystalline powder that is used in scientific research to investigate its biological and physiological effects. This compound has been synthesized using different methods, and its mechanism of action is still under investigation.
Mechanism Of Action
The mechanism of action of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate is still under investigation. However, it has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. This compound has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical And Physiological Effects
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been reported to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been reported to have a neuroprotective effect in animal models of stroke.
Advantages And Limitations For Lab Experiments
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has been reported to have anti-inflammatory and analgesic properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is still under investigation, and its toxicity profile is not well understood. Further studies are needed to investigate its safety and efficacy in preclinical and clinical trials.
Future Directions
There are several future directions for the investigation of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its neuroprotective effects in animal models of stroke and traumatic brain injury. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its potential therapeutic targets. Finally, the safety and efficacy of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate need to be investigated in preclinical and clinical trials to evaluate its potential as a therapeutic agent.
Synthesis Methods
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate can be synthesized using different methods. One of the common methods is the reaction of 2,4-dichloro-5-fluoroaniline with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with methyl magnesium bromide to produce Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. This method has been reported in the literature, and it yields a high purity product.
Scientific Research Applications
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been used in scientific research to investigate its biological and physiological effects. It has been reported to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been used in vitro and in vivo studies to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases.
properties
CAS RN |
103319-17-1 |
|---|---|
Product Name |
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate |
Molecular Formula |
C10H7Cl2FO3 |
Molecular Weight |
265.06 g/mol |
IUPAC Name |
methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H7Cl2FO3/c1-16-10(15)4-9(14)5-2-8(13)7(12)3-6(5)11/h2-3H,4H2,1H3 |
InChI Key |
KFCKLKBPBMFRCU-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
synonyms |
METHYL 3-(2,4-DICHLORO-5-FLUOROPHENYL)-3-OXOPROPIONATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



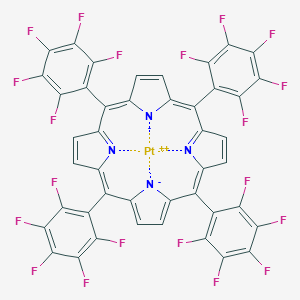

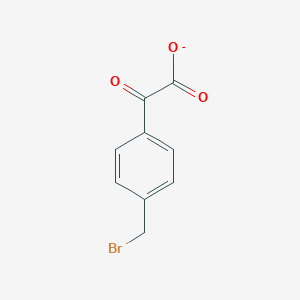

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)
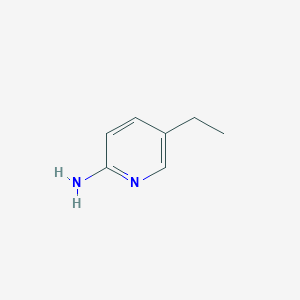


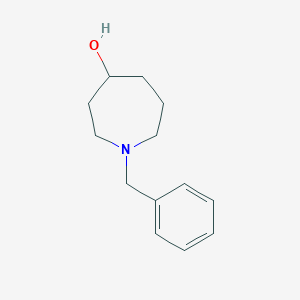
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)
